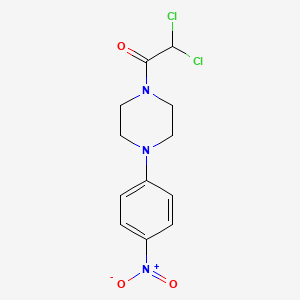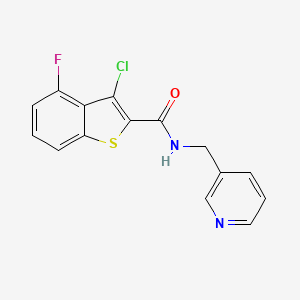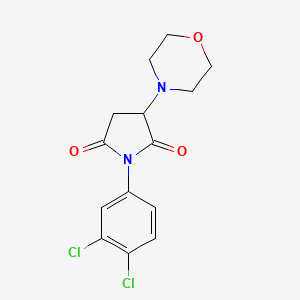![molecular formula C25H28N2O3S B5113051 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide](/img/structure/B5113051.png)
4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide, also known as DMAPT, is a synthetic compound that has gained attention in the field of cancer research due to its potential anti-tumor properties. DMAPT is a small molecule that can target cancer cells and induce apoptosis, or programmed cell death, without affecting normal cells.
作用机制
4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide exerts its anti-tumor effects through multiple mechanisms. It can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide can also inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xl, and activate pro-apoptotic proteins, such as Bax and Bak. 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide can also inhibit the expression of cytokines and chemokines that promote tumor growth and metastasis, such as IL-6, IL-8, and CXCL1. By modulating these pathways, 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide can effectively suppress tumor growth and metastasis.
Biochemical and Physiological Effects:
4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide has been shown to have several biochemical and physiological effects. It can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide can also inhibit the expression of cytokines and chemokines that promote tumor growth and metastasis, such as IL-6, IL-8, and CXCL1. 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide can also inhibit the NF-κB pathway, a signaling pathway that promotes cell survival and inflammation. By inhibiting NF-κB, 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide can reduce inflammation and enhance the immune response against cancer cells.
实验室实验的优点和局限性
4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to improve its potency and selectivity. 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide can be tested in vitro and in vivo using various cancer cell lines and animal models. 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide can also be used in combination with other anti-cancer agents to enhance their efficacy. However, 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide also has limitations for lab experiments. It can be toxic to normal cells at high concentrations, and its efficacy can be affected by the tumor microenvironment and drug resistance mechanisms. Therefore, careful optimization and validation of the experimental conditions are necessary to ensure the reliability and reproducibility of the results.
未来方向
For 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide research include:
1. Optimization of the synthesis method to improve the yield and purity of 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide.
2. Identification of biomarkers that can predict the response of cancer cells to 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide.
3. Development of 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide analogs with improved potency and selectivity.
4. Evaluation of the safety and efficacy of 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide in clinical trials for various types of cancer.
5. Investigation of the synergistic effects of 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide with other anti-cancer agents and immunotherapies.
6. Understanding the mechanism of drug resistance to 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide and developing strategies to overcome it.
In conclusion, 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide is a synthetic compound with potential anti-tumor properties that has gained attention in the field of cancer research. Its mechanism of action involves multiple pathways, including the p53 and NF-κB pathways, and it can induce apoptosis and inhibit tumor growth and metastasis. 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide has advantages and limitations for lab experiments, and future directions include optimization of the synthesis method, development of analogs, and clinical translation.
合成方法
The synthesis of 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide involves several steps, including the reaction of 3,4-dimethylbenzaldehyde with methylsulfonyl chloride to form 3,4-dimethylbenzaldehyde methylsulfonate. The methylsulfonate is then reacted with N-(1-phenylethyl)benzamide in the presence of a base to form the final product, 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide. The yield of 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
科学研究应用
4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide has been extensively studied for its potential anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide can induce apoptosis in cancer cells by activating the p53 pathway, a tumor suppressor protein that regulates cell cycle and DNA repair. 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide can also inhibit the NF-κB pathway, a signaling pathway that promotes cell survival and inflammation. By targeting both pathways, 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide can effectively kill cancer cells while sparing normal cells.
属性
IUPAC Name |
4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-18-10-15-24(16-19(18)2)27(31(4,29)30)17-21-11-13-23(14-12-21)25(28)26-20(3)22-8-6-5-7-9-22/h5-16,20H,17H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCNYQJMAJRUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NC(C)C3=CC=CC=C3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[N-(3,4-Dimethylphenyl)methanesulfonamido]methyl}-N-(1-phenylethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2-fluorophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B5112976.png)
![N-[2-(diethylamino)ethyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5112982.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5112988.png)
![ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate](/img/structure/B5112989.png)
![N-(2-furylmethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5112995.png)
![1-(4-methylbenzyl)-N-[(5-methyl-2-furyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B5113005.png)
![dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}terephthalate](/img/structure/B5113022.png)


![N-(4-fluorobenzyl)-3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B5113047.png)
![1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5113056.png)
![3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone](/img/structure/B5113062.png)
